

# reducing non-radiative recombination in butylammonium perovskites

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## Compound of Interest

Compound Name: *sec-Butylammonium chloride*

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## Technical Support Center: Butylammonium Perovskites

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to reduce non-radiative recombination in butylammonium-based perovskites.

## Troubleshooting Guides

**Issue 1:** Low open-circuit voltage (Voc) and high non-radiative recombination after butylammonium salt treatment.

**Possible Cause:** Ineffective passivation of surface defects or suboptimal formation of the 2D/3D heterostructure.

**Troubleshooting Steps:**

- **Optimize Butylammonium Salt Concentration:** The concentration of the butylammonium salt solution (e.g., Butylammonium Iodide - BAI or Butylammonium Bromide - BABr) is critical. A concentration that is too low may not provide sufficient coverage to passivate defects, while an excessively high concentration can lead to the formation of a thick, insulating 2D layer that impedes charge extraction. Start with a low concentration (e.g., 2 mg/mL) and incrementally increase it.<sup>[1]</sup>

- Verify Solvent System: The choice of solvent for the butylammonium salt solution impacts the quality of the resulting 2D layer. Isopropanol (IPA) is commonly used.[2] Ensure the solvent is anhydrous and of high purity to prevent unwanted reactions with the perovskite surface.
- Control Spin Coating Parameters: The spin coating speed and duration determine the thickness and uniformity of the 2D passivation layer. Higher spin speeds generally result in thinner layers. A typical starting point is 4000 rpm for 12-30 seconds.[3]
- Optimize Annealing Conditions: After the butylammonium salt treatment, a post-annealing step is often required. The temperature and time of this step influence the formation and crystallinity of the 2D perovskite layer. A common protocol is annealing at 100°C for 5-10 minutes.[3][4]
- Characterize the Surface: Utilize techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and chemical environment of the butylammonium cations on the perovskite surface.[1][5][6][7][8] This can help verify if the passivation layer has formed as expected.

**Issue 2:** Poor device stability and degradation under environmental stress (humidity, light, heat).

**Possible Cause:** Incomplete formation of the protective 2D layer or ion migration between the 2D and 3D perovskite layers.

**Troubleshooting Steps:**

- Investigate Mixed-Cation Passivation: Consider using a mixture of large organic cations, such as n-butylammonium iodide (BAI) and n-octylammonium iodide (OAI).[5] This can enhance the hydrophobicity and stability of the passivation layer.
- Cross-linking Strategies: To prevent the migration of the 2D perovskite layer into the 3D layer, especially under light and thermal stress, consider incorporating a cross-linked polymer interlayer between the 3D perovskite and the 2D passivation layer.
- Encapsulation: While the 2D layer improves intrinsic stability, proper device encapsulation is still crucial for long-term operation, protecting against moisture and oxygen ingress.[9][10]

- Monitor Morphological Changes: Use techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the perovskite film after butylammonium treatment and stability testing. Look for the formation of 2D perovskite platelets interspersed between the 3D grains, which can suppress non-radiative recombination.[9][10]

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which butylammonium cations reduce non-radiative recombination?

A1: Butylammonium (BA) cations, being large organic cations, primarily reduce non-radiative recombination through two mechanisms:

- Defect Passivation: The ammonium head group (-NH<sub>3</sub><sup>+</sup>) of the BA cation can passivate undercoordinated lead (Pb<sup>2+</sup>) defects and cation vacancies on the perovskite surface. The halide anion (e.g., I<sup>-</sup> or Br<sup>-</sup>) associated with the BA salt can passivate halide vacancies. This chemical passivation reduces the density of trap states that act as non-radiative recombination centers.[11]
- Formation of 2D/3D Heterostructures: The BA cations can react with the 3D perovskite surface to form a thin layer of 2D Ruddlesden-Popper phase perovskite. This 2D layer has a wider bandgap and can create a potential barrier that confines charge carriers within the 3D perovskite, reducing surface recombination. It also acts as a protective layer against environmental degradation.[2][7][9][10]

Q2: Should I use butylammonium iodide (BAI) or butylammonium bromide (BABr)?

A2: The choice between BAI and BABr depends on the specific perovskite composition and the desired properties of the 2D passivation layer.

- BAI is commonly used for passivating iodide-based perovskites. The iodide ions in BAI can effectively fill iodide vacancies in the 3D perovskite lattice.[3]
- BABr introduces bromide ions, which can modify the surface composition and electronic properties.[5][6][7][8] Bromide ions can also passivate halide vacancies and potentially alter the band alignment at the interface.

Q3: How can I confirm the formation of a 2D perovskite layer on my 3D film?

A3: Several characterization techniques can be used to confirm the formation of a 2D layer:

- X-ray Diffraction (XRD): Look for the appearance of low-angle diffraction peaks characteristic of the layered 2D perovskite structure.
- UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: The 2D perovskite will have a different absorption onset and PL emission peak compared to the 3D perovskite, typically at a shorter wavelength (higher energy).[\[12\]](#)
- X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of the butylammonium cation on the surface and changes in the chemical environment of the constituent elements.  
[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Q4: Can the introduction of a 2D layer hinder charge extraction?

A4: Yes, if the 2D layer is too thick or its energy levels are not well-aligned with the 3D perovskite and the charge transport layer, it can act as a barrier to charge extraction, leading to a decrease in the fill factor (FF) and short-circuit current density (J<sub>sc</sub>) of the solar cell.[\[2\]](#) It is crucial to optimize the thickness of the 2D layer by controlling the concentration of the butylammonium salt solution and the spin coating parameters.

## Data Presentation

Table 1: Impact of Butylammonium Salt Treatment on Perovskite Solar Cell Performance

Perovskit						
Treatment	e Composit ion	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Ref.
Control	FA <sub>0.83</sub> CS <sub>0.1</sub>	7Pb(IyBr <sub>1-y</sub> ) <sub>3</sub>	-	-	-	[9][10]
with n- butylammo- nium	FA <sub>0.83</sub> CS <sub>0.1</sub>	7Pb(IyBr <sub>1-y</sub> ) <sub>3</sub>	-	-	17.5 ± 1.3	[9][10]
Control	CsFAPbI <sub>3</sub>	1.044	-	-	19.5	[3]
BAI Passivation	CsFAPbI <sub>3</sub>	1.123	-	-	21.6	[3]
BAI-OAI Passivation	CsFAPbI <sub>3</sub>	1.123	-	-	21.6	[3]
Control	FAPbI <sub>3</sub>	-	-	-	20.4	[4]
IBAI Treatment	FAPbI <sub>3</sub>	-	-	-	22.7	[4]

Table 2: Effect of Butylammonium Treatment on Carrier Lifetime

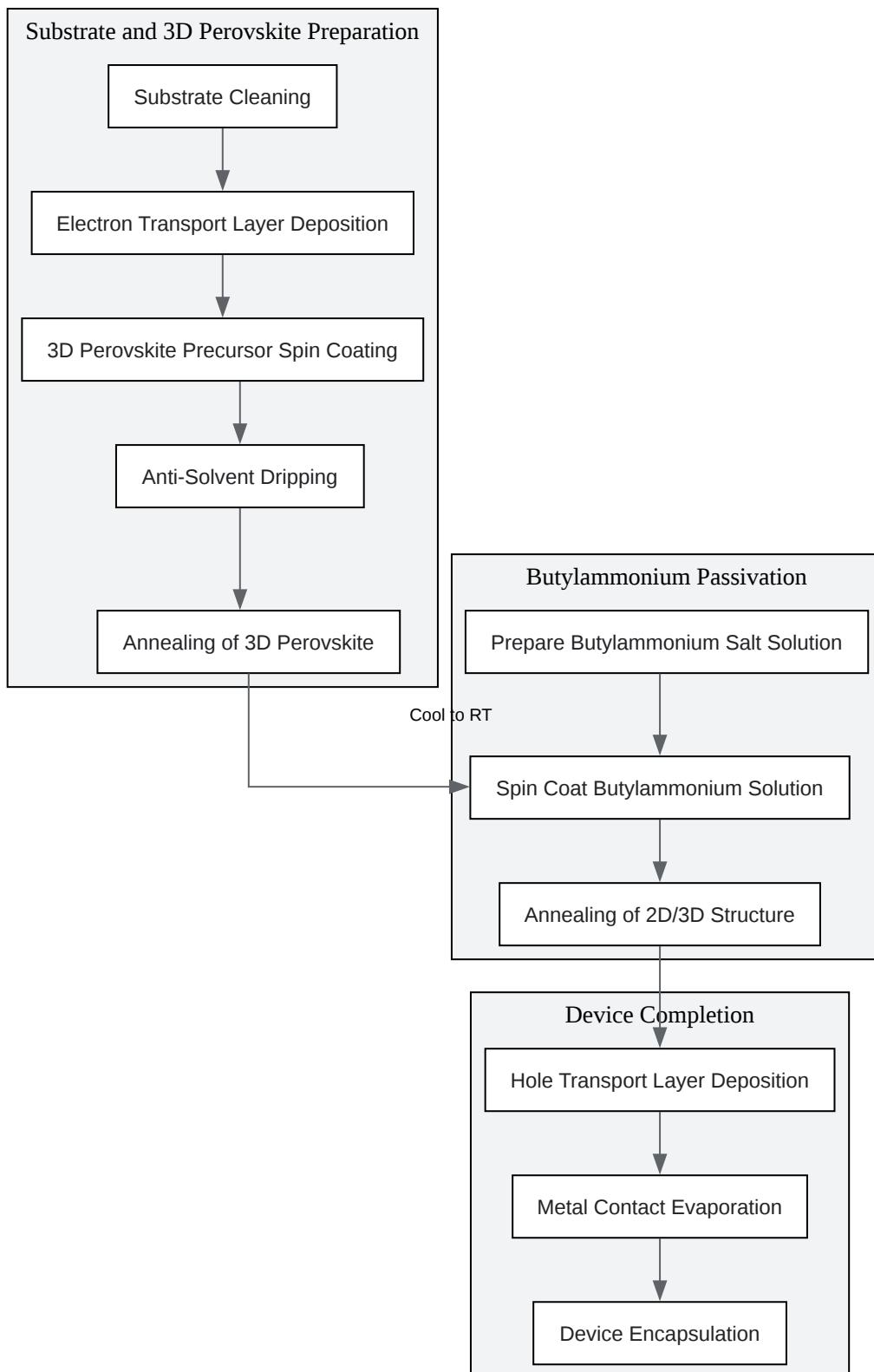
Treatment	Perovskite Film	Carrier Lifetime (ns)	Ref.
Control	MAPbI <sub>3</sub> on glass	70.2 ± 5.1	[13]
5% 5-AVA/MAPbI <sub>3</sub>	MAPbI <sub>3</sub> on glass	326 ± 140	[13]
Without Passivation	CsFAPbI <sub>3</sub>	-	[3]
BAI Passivation	CsFAPbI <sub>3</sub>	Longer than control	[3]
BAI-OAI Passivation	CsFAPbI <sub>3</sub>	Longest lifetime	[3]

## Experimental Protocols

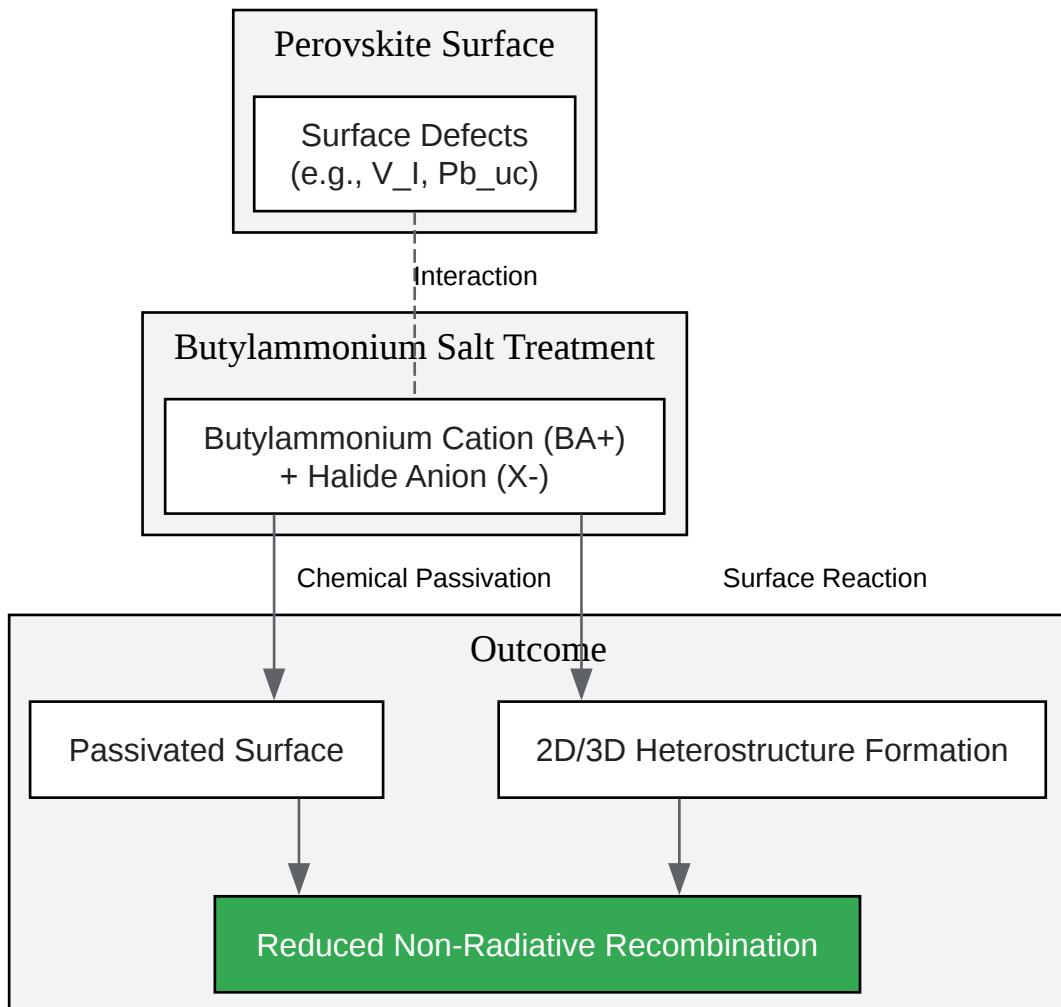
### Protocol 1: Post-Treatment of 3D Perovskite Film with Butylammonium Iodide (BAI)

- Prepare BAI Solution: Dissolve n-butylammonium iodide (BAI) in isopropanol (IPA) at the desired concentration (e.g., 0.05 M).[3]
- Deposit 3D Perovskite: Fabricate the 3D perovskite film on the substrate using your standard protocol (e.g., spin coating of a precursor solution followed by anti-solvent dripping and annealing).
- Apply BAI Solution: After the 3D perovskite film has been annealed and cooled to room temperature, deposit the BAI solution onto the surface of the 3D perovskite film via spin coating. A typical parameter is 4000 rpm for 12 seconds.[3]
- Anneal: Anneal the film at 100°C for 5 minutes.[3]
- Proceed with Device Fabrication: Continue with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal contact).

## Mandatory Visualization

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Caption: Experimental workflow for fabricating a 2D/3D butylammonium passivated perovskite solar cell.



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Caption: Logical pathway illustrating how butylammonium salt treatment reduces non-radiative recombination.

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